1-(2-Isopropylpyridin-4-yl)ethanone
Description
1-(2-Isopropylpyridin-4-yl)ethanone is a substituted pyridine derivative featuring an isopropyl group at the 2-position of the pyridine ring and an acetyl group (ethanone) at the 4-position. This structure confers unique physicochemical properties, including polarity and steric effects due to the isopropyl substituent, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
CAS No. |
123005-19-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)10-6-9(8(3)12)4-5-11-10/h4-7H,1-3H3 |
InChI Key |
JSAWKZCSEUZTSI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC(=C1)C(=O)C |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)C |
Synonyms |
Ethanone, 1-[2-(1-methylethyl)-4-pyridinyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
The pyridine backbone also increases basicity compared to benzene derivatives. 1-(3-Methyl-benzofuran-2-yl)-ethanone: The benzofuran system enhances aromatic stability and volatility, favoring applications in fragrances .
Electronic Properties: The electron-withdrawing chlorine in 1-(2-chlorophenyl)ethanone polarizes the ketone group, increasing electrophilicity . In contrast, the electron-donating isopropyl group in 1-(2-isopropylpyridin-4-yl)ethanone may stabilize the pyridine ring via inductive effects.
Research Findings and Limitations
- Synthetic Challenges : Pyridine derivatives with bulky substituents (e.g., isopropyl) often require specialized catalysts or conditions for regioselective synthesis, as seen in analogous heterocyclic systems .
- Toxicity Data: Chlorinated analogs (e.g., 1-(2-chlorophenyl)ethanone) are flagged for hazardous handling requirements, whereas fluorinated derivatives (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone) prioritize metabolic stability .
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